

An In-depth Technical Guide to the Stereoisomerism of 4-Methylcyclohex-3-enecarbaldehyde

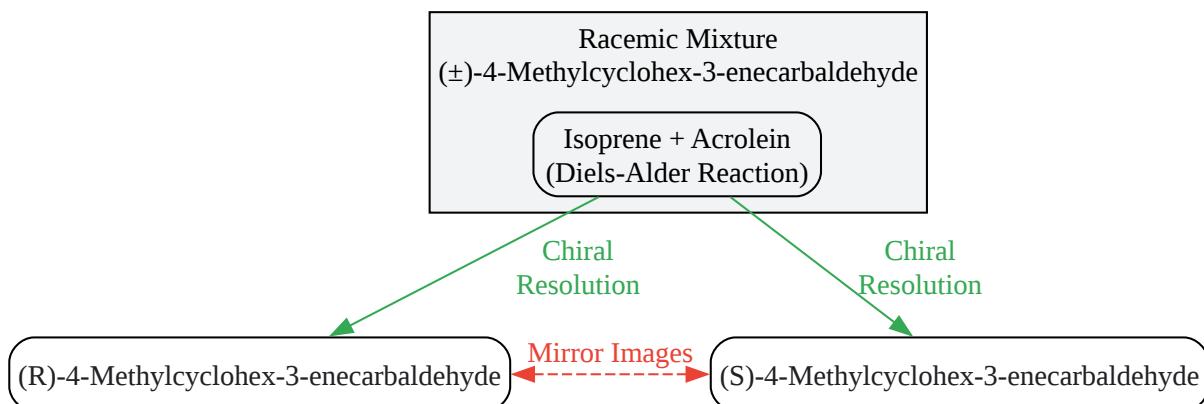
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylcyclohex-3-enecarbaldehyde

Cat. No.: B3056962

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylcyclohex-3-enecarbaldehyde, a substituted cyclohexene derivative, is a chiral molecule with significant applications in the fragrance and fine chemical industries. Its structure contains a single stereocenter, giving rise to a pair of enantiomers, (R)- and (S)-**4-methylcyclohex-3-enecarbaldehyde**. The synthesis of this compound, typically via a Diels-Alder reaction, results in a racemic mixture. The separation and characterization of these enantiomers are crucial for understanding their potentially distinct biological and olfactory properties. This guide provides a comprehensive overview of the stereoisomerism of **4-methylcyclohex-3-enecarbaldehyde**, including its synthesis, stereochemical properties, and the analytical techniques used for enantiomeric resolution. While detailed experimental data on the specific rotation and biological activities of the individual enantiomers are not extensively available in public literature, this document outlines the established methodologies and foundational knowledge essential for their study.

Introduction to 4-Methylcyclohex-3-enecarbaldehyde

4-Methylcyclohex-3-enecarbaldehyde, with the IUPAC name 4-methylcyclohex-3-ene-1-carbaldehyde, is a cyclic aldehyde. The key structural feature dictating its stereochemistry is the chiral center at the C1 position, the carbon atom to which the aldehyde group is attached. [1] This chirality results in two non-superimposable mirror-image isomers, known as enantiomers.

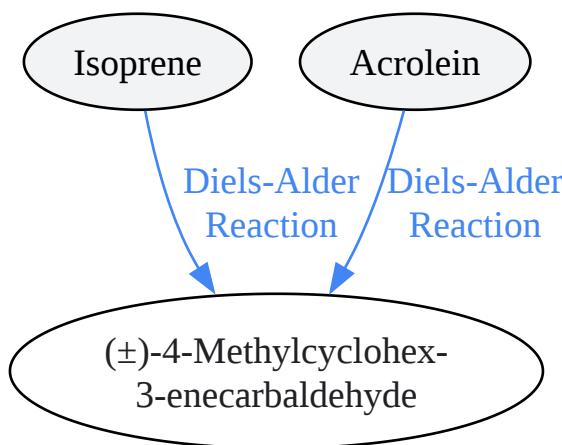
[Click to download full resolution via product page](#)

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of the racemic mixture of **4-methylcyclohex-3-enecarbaldehyde** are summarized below. Data for the individual enantiomers, particularly specific optical rotation, are not readily available in the cited literature.

Table 1: Physicochemical Properties of **4-Methylcyclohex-3-enecarbaldehyde**

Property	Value	Reference
Molecular Formula	C ₈ H ₁₂ O	[2] [3]
Molecular Weight	124.18 g/mol	[2] [3]
CAS Number	7560-64-7 (for racemate)	[2] [3]
Boiling Point	176.1 °C at 760 mmHg	[2]
Density	0.998 g/cm ³	[2]
Flash Point	55.3 °C	[2]
logP	1.93 - 2.18 (estimated)	[2]
Specific Rotation ([α]D)	(R)-enantiomer: Not reported (S)-enantiomer: Not reported	


Table 2: Spectroscopic Data for Racemic **4-Methylcyclohex-3-enecarbaldehyde**

Technique	Key Signals/Data	Reference
¹³ C NMR	Data available in public databases.	[4]
GC-MS	Kovats Retention Index (semi-standard non-polar): 1024Top m/z peak: 124	[3]
IR Spectroscopy	Data available in public databases.	[4]

Note: Detailed NMR peak assignments would require access to the primary spectral data, which is not provided in the search results.

Synthesis and Chiral Resolution Synthesis via Diels-Alder Reaction

The primary route for synthesizing **4-methylcyclohex-3-enecarbaldehyde** is the [4+2] cycloaddition, or Diels-Alder reaction, between isoprene (the diene) and acrolein (the dienophile).^[1] This reaction forms the cyclohexene ring and establishes the C1 and C4 substitutions in a single step. As neither the diene nor the dienophile is chiral, the reaction produces a racemic mixture of the (R)- and (S)-enantiomers.

[Click to download full resolution via product page](#)

Experimental Protocol (General):

While a specific, detailed protocol for this exact reaction is not provided in the search results, a general procedure for a Diels-Alder reaction can be outlined.

- **Reactant Preparation:** Equimolar amounts of freshly distilled isoprene and acrolein are used. A polymerization inhibitor may be added to the acrolein.
- **Reaction Conditions:** The reaction can be performed neat or in a suitable solvent. The mixture is typically heated in a sealed vessel to prevent the evaporation of the volatile reactants. Reaction temperatures and times can vary, but heating for several hours is common.
- **Work-up and Purification:** After the reaction is complete, the crude product is cooled. Purification is generally achieved by fractional distillation under reduced pressure to isolate the **4-methylcyclohex-3-enecarbaldehyde** from unreacted starting materials and any polymeric byproducts.

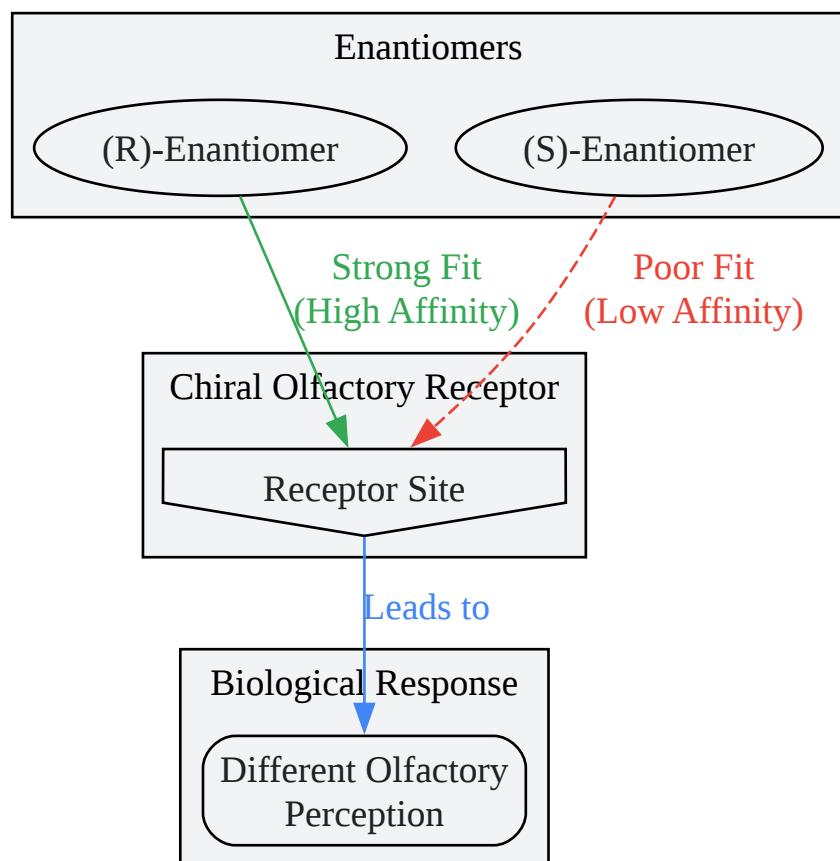
Enantiomeric Resolution by Chiral Gas Chromatography

The separation of the (R)- and (S)-enantiomers is best achieved using chiral gas chromatography (GC). This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation. Cyclodextrin-based columns are particularly effective for this purpose.[1][5][6]

[Click to download full resolution via product page](#)

Experimental Protocol (General):

A specific, optimized protocol for **4-methylcyclohex-3-enecarbaldehyde** is not available in the search results. However, a typical starting point for method development would be as follows:


- Column Selection: A capillary GC column with a chiral stationary phase, such as a derivatized β -cyclodextrin (e.g., heptakis(2,3,6-tri-O-methyl)- β -cyclodextrin), would be a suitable choice.[5]
- GC Parameters:
 - Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).
 - Carrier Gas: Helium or hydrogen at a constant flow rate.
 - Oven Temperature Program: An initial isothermal period at a low temperature, followed by a slow temperature ramp (e.g., 2-5 °C/min) to an appropriate final temperature. Isothermal analysis at a low temperature may also be effective.
 - Detector: A flame ionization detector (FID) or a mass spectrometer (MS) can be used.
- Sample Preparation: The racemic mixture is diluted in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration for GC analysis.
- Analysis: The sample is injected, and the retention times of the two separated enantiomer peaks are recorded. The enantiomeric excess (ee) can be calculated from the relative peak

areas.

Biological and Olfactory Significance

It is a well-established principle in pharmacology and sensory science that enantiomers can exhibit markedly different biological activities. This is because biological receptors, being chiral themselves, can interact differently with each enantiomer. For example, the enantiomers of carvone are perceived as spearmint and caraway, respectively.[7]

While it is plausible that the (R)- and (S)-enantiomers of **4-methylcyclohex-3-enecarbaldehyde** possess distinct olfactory profiles, specific studies on their individual odor characteristics were not found in the search results.[8] The primary use of the racemic mixture is in fragrances, suggesting a pleasant odor profile, but differentiation between the enantiomers requires their isolation and separate sensory evaluation.

[Click to download full resolution via product page](#)

Conclusion

4-Methylcyclohex-3-enecarbaldehyde is a foundational example of a chiral molecule whose stereoisomeric properties are of significant interest. While the synthesis of its racemic form via the Diels-Alder reaction is straightforward, the separation and individual characterization of its (R)- and (S)-enantiomers are necessary to fully elucidate their unique properties. Chiral gas chromatography stands as the primary analytical technique for this purpose. Further research is required to determine the specific optical rotations, detailed spectroscopic data, and distinct olfactory profiles of the individual enantiomers, which would be of considerable value to the fields of stereochemistry, fragrance development, and sensory science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. gcms.cz [gcms.cz]
- 2. 3-Cyclohexene-1-carboxaldehyde, 4-methyl- | lookchem [lookchem.com]
- 3. 3-Cyclohexene-1-carboxaldehyde, 4-methyl- | C8H12O | CID 111012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1R)-4-methylcyclohex-3-ene-1-carbaldehyde | C8H12O | CID 7367165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hplc.sk [hplc.sk]
- 7. Odour character differences for enantiomers correlate with molecular flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-methyl-3-cyclohexene-1-carboxaldehyde, 7560-64-7 [thegoodsentscompany.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Stereoisomerism of 4-Methylcyclohex-3-enecarbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3056962#stereoisomerism-of-4-methylcyclohex-3-enecarbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com